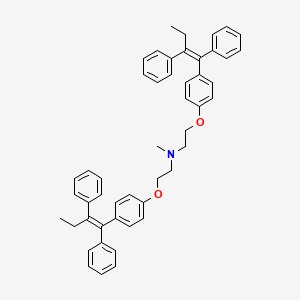

![molecular formula C12H16O7 B584026 Tri-O-acetyl-D-[1-13C]galactal CAS No. 478518-74-0](/img/structure/B584026.png)

Tri-O-acetyl-D-[1-13C]galactal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tri-O-acetyl-D-galactal is a chemical compound with the empirical formula C12H16O7 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is also a carbohydrate inhibitor of ricin .

Synthesis Analysis

Tri-O-acetyl-D-galactal is a versatile building block used for the synthesis of mono- and oligosaccharides . The galactal double bond affords a ready means through which to introduce new functionality or introduce deoxy positions .Molecular Structure Analysis

The molecular weight of Tri-O-acetyl-D-galactal is 272.25 . The SMILES string isCC(=O)OC[C@H]1OC=CC@@H=O)[C@H]1OC(C)=O . Chemical Reactions Analysis

Glycals, such as Tri-O-acetyl-D-galactal, have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products . In particular, the Ferrier and the azidonitration reactions, together with Danishefsky’s glycal methodology (through epoxides), represent the most widely exploited applications .Physical And Chemical Properties Analysis

Tri-O-acetyl-D-galactal is a liquid at 20 degrees Celsius . It has a specific rotation [α]20/D of -16.0 to -21.0 degrees when the concentration is 1 in chloroform . It should be stored at a temperature between 0-10°C and should avoid heat .Scientific Research Applications

Synthesis of Oligosaccharides

Tri-O-acetyl-D-galactal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism of bacteria and viruses.

Azidonitration Reactions

The compound has been used in azidonitration reactions . In one study, the reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . This reaction product provides a convenient source of D-galactosamine and 3,4,6-tri-0-acetyI-2-azido-2-deoxy-a-~-galactopyranosy~ halides .

Synthesis of Glycosides

Tri-O-acetyl-D-galactal has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-, C-, S-, and N-glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They are very common in nature and are important in a variety of biological processes.

Synthesis of Cyclopropanated Carbohydrates

The compound is also used in the synthesis of cyclopropanated carbohydrates . Cyclopropanated carbohydrates are a class of compounds that have a cyclopropane ring attached to a carbohydrate moiety. They have been found to exhibit a wide range of biological activities.

Synthesis of Natural Products

Tri-O-acetyl-D-galactal is used in the synthesis of natural products . Natural products are chemical compounds produced by living organisms. They play a crucial role in drug discovery and have been the sources of many active ingredients of medicines.

Synthesis of Antigenic Determinants

The compound has been used in the synthesis of antigenic determinants . Antigenic determinants are parts of an antigen that are recognized by the immune system. The major source of D-galactosamine is by way of the acid hydrolysis of chondroitin sulfate .

Mechanism of Action

Safety and Hazards

When handling Tri-O-acetyl-D-galactal, one should avoid breathing mist, gas, or vapors. It should not come into contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-BINFZZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-acetyl-D-[1-13C]galactal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

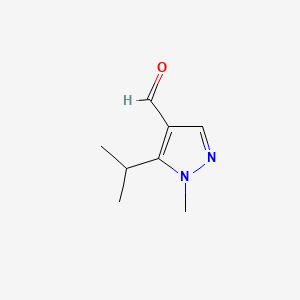

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

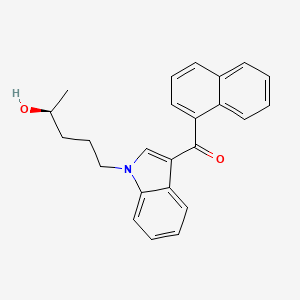

![[1'-13C]ribothymidine](/img/structure/B583962.png)

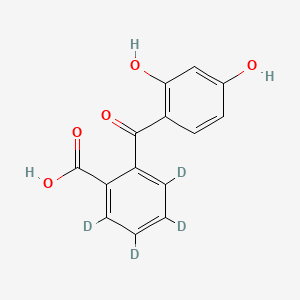

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)